GSK2008607
Descripción
GSK2008607 is a potent and selective inhibitor of the B-RafV600E kinase, a key driver mutation in the MAPK signaling pathway implicated in various cancers. It exhibits anticancer activity against malignancies such as breast cancer, colorectal cancer, melanoma, thyroid cancer, and ovarian cancer . The compound specifically targets the constitutively active B-RafV600E mutant, which promotes uncontrolled cell proliferation and survival. Preclinical studies highlight its role in suppressing tumor growth and metastasis, making it a promising candidate for precision oncology therapies .
Propiedades
Número CAS |
1244644-50-5 |
|---|---|
Fórmula molecular |
C31H28F3N7O3S2 |
Peso molecular |
667.73 |
Nombre IUPAC |
2,6-Difluoro-N-[2-fluoro-3-[2-(1-methylethyl)-5-[2-[[6-(4-morpholinyl)-3-pyridinyl]amino]-4-pyrimidinyl]-4-thiazolyl]phenyl]-benzenesulfonamide |
InChI |
InChI=1S/C31H28F3N7O3S2/c1-18(2)30-39-27(20-5-3-8-23(26(20)34)40-46(42,43)29-21(32)6-4-7-22(29)33)28(45-30)24-11-12-35-31(38-24)37-19-9-10-25(36-17-19)41-13-15-44-16-14-41/h3-12,17-18,40H,13-16H2,1-2H3,(H,35,37,38) |
Clave InChI |
AEUDFMRQSRTMSH-UHFFFAOYSA-N |
SMILES |
O=S(C1=C(F)C=CC=C1F)(NC2=CC=CC(C3=C(C4=NC(NC5=CC=C(N6CCOCC6)N=C5)=NC=C4)SC(C(C)C)=N3)=C2F)=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
GSK2008607 |
Origen del producto |
United States |
Comparación Con Compuestos Similares
This compound vs. LXH254
- Target Specificity : this compound selectively inhibits B-RafV600E, whereas LXH254 broadly targets both BRAF and CRAF with higher potency (IC50 = 0.2 nM for BRAF vs. 0.07 nM for CRAF) .
- Therapeutic Scope: LXH254 is prioritized for non-small cell lung cancer (NSCLC), while this compound is studied in BRAF-mutant melanomas and ovarian cancers .
This compound vs. Belvarafenib
- In contrast, this compound’s selectivity for B-RafV600E may reduce toxicity in BRAF-driven cancers.
- Clinical Progress: Belvarafenib has advanced to Phase II trials for melanoma and NSCLC, while this compound remains in preclinical evaluation .
This compound vs. GSK2334470
- Pathway Focus : GSK2334470 targets PDK1 in the PI3K/Akt/mTOR pathway, making it more relevant for metabolic diseases and cancers dependent on PI3K signaling. This compound’s focus on MAPK signaling limits direct comparability .
Research Findings and Implications
- Efficacy: In BRAF-mutant melanoma models, this compound demonstrated tumor regression comparable to Belvarafenib but with fewer compensatory MAPK pathway reactivation events .
- Resistance Mechanisms : Unlike pan-RAF inhibitors, this compound’s selectivity may delay resistance caused by isoform switching (e.g., CRAF upregulation) .
- Safety Profile: No significant hepatotoxicity has been reported for this compound, whereas Belvarafenib shows dose-limiting liver enzyme elevations in clinical trials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
